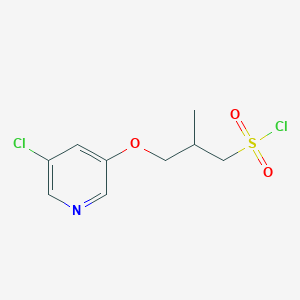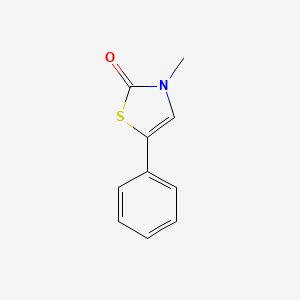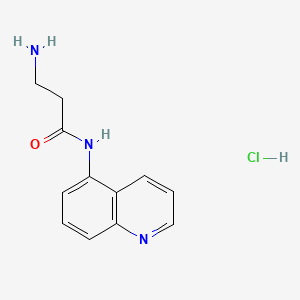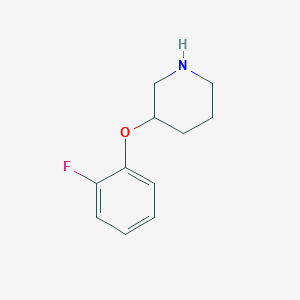
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene is an aromatic compound with a unique structure that includes a fluorine atom, a methyl group, and a prop-2-yn-1-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Sonogashira cross-coupling reaction, where a fluorobenzene derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as toluene, with a base like triethylamine to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.
Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluorine atom.
Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.
Reduction: Products with reduced alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Medicinal Chemistry: Its derivatives may have potential therapeutic applications.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-3-methylbenzene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain types of reactions.
3-Fluorotoluene: Similar structure but without the prop-2-yn-1-yl group.
1-Fluoro-4-(prop-2-yn-1-yl)benzene: Similar but with different substitution pattern on the benzene ring.
Eigenschaften
Molekularformel |
C10H9F |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
1-fluoro-3-methyl-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9F/c1-3-4-9-5-8(2)6-10(11)7-9/h1,5-7H,4H2,2H3 |
InChI-Schlüssel |
TZTSFHHIDUWKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


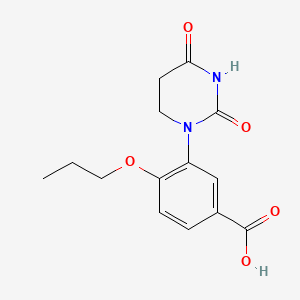

![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
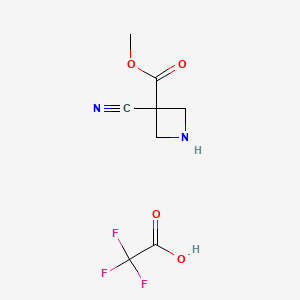
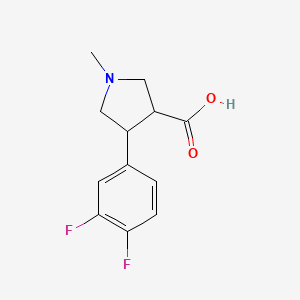
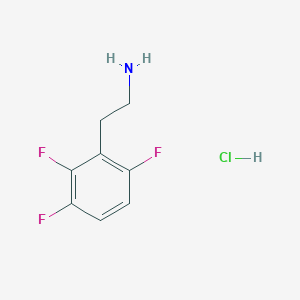
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
